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molecular formula C8H14O3 B1280409 3,3-Dimethyl-5-oxohexanoic acid CAS No. 20624-63-9

3,3-Dimethyl-5-oxohexanoic acid

Cat. No. B1280409
M. Wt: 158.19 g/mol
InChI Key: SLBXWQKHHZUDAY-UHFFFAOYSA-N
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Patent
US04739114

Procedure details

Isophorone (138 g) and 30% hydrogen peroxide (730 g) are dissolved in isopropanol (500 ml), and the solution is cooled to 15° C. 3N Sodium hydroxide solution (800 ml) is added slowly over a three-hour period to maintain the temperature of the reaction below 20° C. by adjusting the addition rate of sodium hydroxide solution and cooling with an ice-water bath. The reaction is allowed to warm to ambient temperature while stirring for 16 hours. The reaction mixture is extracted once with isopropyl ether (200 ml) then treated with sodium bisulfite (40 g) and acidified to pH 2 with concentrated hydrochloric acid (225 ml). The solution is extracted twice with methylene chloride (200 ml) and the resulting methylene chloride solution stripped under vacuum at 40° C., 10 mm Hg to give 3,3-dimethyl-5-ketohexanoic acid as a residue product.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])(C)[CH2:5]C(C)=C1.[OH:11]O.[OH-].[Na+].[CH:15]([OH:18])([CH3:17])[CH3:16]>>[CH3:5][C:6]([CH3:8])([CH2:16][C:15](=[O:18])[CH3:17])[CH2:9][C:2]([OH:1])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
730 g
Type
reactant
Smiles
OO
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
while stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted once with isopropyl ether (200 ml)
ADDITION
Type
ADDITION
Details
then treated with sodium bisulfite (40 g)
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted twice with methylene chloride (200 ml)
CUSTOM
Type
CUSTOM
Details
stripped under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CC(=O)O)(CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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